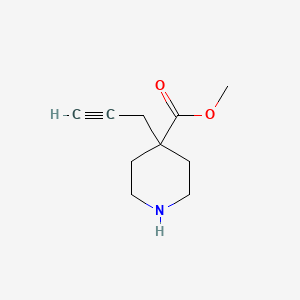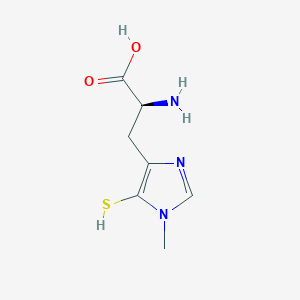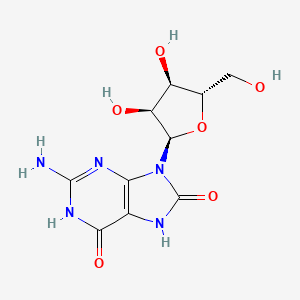![molecular formula C11H15N B12943511 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Propylbicyclo[420]octa-1,3,5-trien-7-amine is a bicyclic compound with a unique structure that includes a propyl group and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the use of benzocyclobutene as a starting material. One common method involves a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction sequence includes the formation of intermediates through Grignard reactions and subsequent cyclization steps.
Industrial Production Methods
the use of rhodium (I) complexes as catalysts in tandem catalysis has been explored for the preparation of related bicyclic compounds . This approach may be adapted for the industrial-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkylated amines.
Aplicaciones Científicas De Investigación
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the modulation of various biological pathways, depending on the specific application. The compound may act as a ligand, binding to specific receptors or enzymes and altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the propyl and amine groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Another bicyclic compound with a different functional group arrangement.
Uniqueness
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both a propyl group and an amine group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
7-propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C11H15N/c1-2-7-11(12)8-9-5-3-4-6-10(9)11/h3-6H,2,7-8,12H2,1H3 |
Clave InChI |
YQYZPHMPSNJHAF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


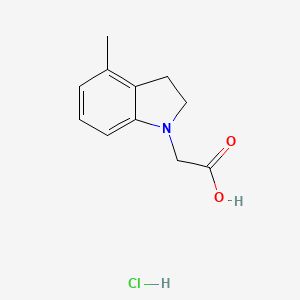
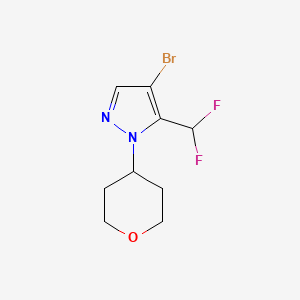
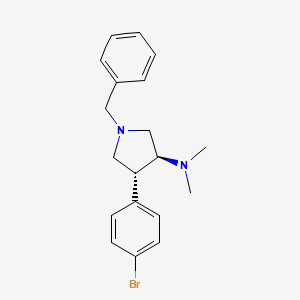
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)

![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
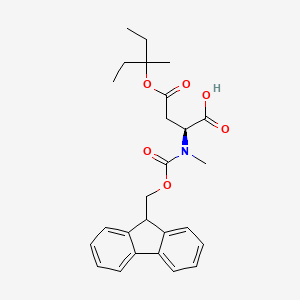
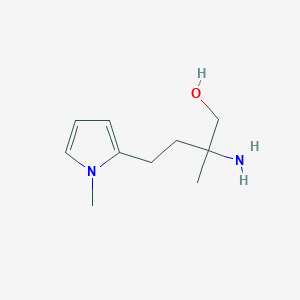
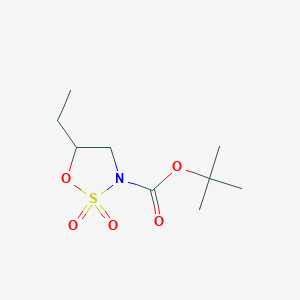
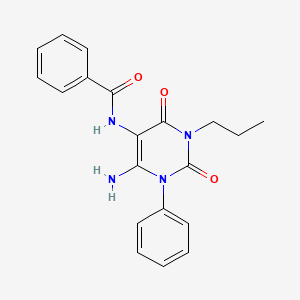
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B12943492.png)
